molecular formula C8H7N3O2 B2967211 2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid CAS No. 53902-81-1

2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid

Cat. No.: B2967211
CAS No.: 53902-81-1
M. Wt: 177.163
InChI Key: XDQNHPWJUJTRMS-UHFFFAOYSA-N
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Description

Historical Context of Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds have formed the backbone of pharmaceutical agents since the advent of modern therapeutics. Early breakthroughs, such as the β-lactam ring in penicillin (1928) and the purine scaffold in mercaptopurine (1953), demonstrated the critical role of nitrogen-containing rings in biological activity. The 20th century saw systematic exploration of azoles, azines, and fused systems, with quinoline-based antimalarials (e.g., chloroquine) and benzodiazepine anxiolytics (e.g., diazepam) underscoring the versatility of these architectures.

The evolution of rational drug design in the 1990s catalyzed a shift toward structurally complex heterocycles. Imatinib’s pyridine-pyrimidine core (2001) exemplified the precision of kinase-targeted therapies, while vorapaxar’s seven-membered benzazepine (2014) highlighted the importance of three-dimensional complexity. Pyridazine derivatives entered clinical relevance with the 2020 approval of relugolix, a gonadotropin-releasing hormone antagonist featuring a tetrahydropyridazinyl moiety, demonstrating improved metabolic stability over peptide-based counterparts.

Table 1: Evolution of Key Heterocyclic Scaffolds in Drug Discovery

Era Scaffold Class Example Drug Target/Use
1920s β-Lactam Penicillin Bacterial cell wall
1950s Purine Mercaptopurine Antimetabolite (leukemia)
1980s Benzodiazepine Diazepam GABA receptor (anxiety)
2000s Pyridine-Pyrimidine Imatinib BCR-ABL kinase (CML)
2020s Pyridazine Relugolix GnRH receptor (endometriosis)

Strategic Importance of Pyridazine-Pyrazole Hybrid Architectures

The fusion of pyridazine and pyrazole rings creates a privileged scaffold with enhanced pharmacodynamic properties. Pyridazine’s 1,2-diazine structure confers a dipole moment of 3.94 D, significantly higher than pyridine (2.33 D) or benzene (0 D), enabling strong π-π stacking with aromatic residues in protein binding pockets. Concurrently, the pyrazole component contributes complementary hydrogen-bonding capacity through its N1 (pyrrole-like) and N2 (pyridine-like) nitrogens, which exhibit pK~a~ values of 2.5 and 14.9, respectively.

Table 2: Comparative Physicochemical Properties of Azine Heterocycles

Heterocycle Dipole Moment (D) Log P H-Bond Acceptors TPSA (Ų)
Benzene 0.0 2.13 0 0.0
Pyridine 2.33 1.20 1 12.9
Pyridazine 3.94 0.78 2 25.8
Pyrazole 1.85 1.32 2 28.7

The methyl group at position 2 of pyrazolo[1,5-b]pyridazine-3-carboxylic acid introduces strategic lipophilicity (ΔLog P ≈ +0.4 vs. unmethylated analogs), enhancing membrane permeability while maintaining aqueous solubility through the ionizable carboxylic acid moiety (predicted pK~a~ ≈ 4.2). This balance is critical for oral bioavailability, as demonstrated in pyridazine-containing kinase inhibitors like deucravacitinib, which achieves 80% oral absorption despite its polar surface area.

Recent applications highlight the scaffold’s versatility:

  • Kinase Inhibition : The pyridazine nitrogen engages in backbone hydrogen bonding with kinase hinge regions, while the pyrazole nitrogen coordinates with catalytic lysine residues.
  • Enzyme Inhibition : Carboxylic acid derivatives show potent activity against carbonic anhydrase IX (CA-IX), with IC~50~ values <50 nM in hypoxic cancer models.
  • Antimicrobial Hybrids : Pyridazine-pyrazole conjugates exhibit dual-targeting of bacterial dihydrofolate reductase (DHFR) and DNA gyrase, overcoming efflux-mediated resistance in MRSA.

Properties

IUPAC Name

2-methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-7(8(12)13)6-3-2-4-9-11(6)10-5/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQNHPWJUJTRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C(=O)O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-b]pyridazine derivatives .

Mechanism of Action

The mechanism of action of 2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[1,5-b]pyridazine Derivatives

(a) Substituent Effects on the Pyridazine Core
  • 3-Bromopyrazolo[1,5-b]pyridazine (91) : Synthesized via N-bromosuccinimide bromination of pyrazolo[1,5-b]pyridazine-3-carboxylic acid (78% yield). Bromine at the 3-position enhances electrophilic reactivity, making it a precursor for cross-coupling reactions .
  • 6-Methoxy-2-(4-fluorophenyl)pyrazolo[1,5-b]pyridazine-3-carboxylic Acid : The methoxy group at position 6 improves solubility, while the 4-fluorophenyl substituent enhances target affinity in COX-2 inhibition (IC₅₀ < 1 µM) .
(b) Carboxylic Acid Derivatives
  • 2-(4-Ethoxy-phenyl)-pyrazolo[1,5-b]pyridazine-3-carboxylic Acid : Ethoxy substitution at the phenyl ring increases lipophilicity (logP ~2.8), influencing membrane permeability .
  • 3-Iodo-2-(3-fluoro-phenyl)-6-methoxy-pyrazolo[1,5-b]pyridazine : Iodination at position 3 facilitates radio-labeling for imaging studies .

Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]pyridine Analogs

(a) 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
  • Structural Difference : Replaces pyridazine with a pyrimidine ring, altering electronic distribution and hydrogen-bonding capacity.
  • Synthesis : Produced via cyclocondensation of ethyl acetoacetate and hydrazine derivatives .
  • Applications : Key intermediate for anagliptin (a dipeptidyl peptidase-4 inhibitor) .
(b) 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic Acid
  • Structural Features : Pyridine core reduces ring strain compared to pyridazine, enhancing thermal stability.
  • Synthesis : Ethyl ester intermediates are hydrolyzed under basic conditions (e.g., NaOH/EtOH) .

Imidazo[1,2-b]pyridazine Derivatives

  • 2-Methylimidazo[1,2-b]pyridazine-3-carboxylic Acid : Higher structural rigidity due to the imidazole ring, with a similarity score of 0.94 to pyrazolo[1,5-b]pyridazine analogs .
  • 6-Bromoimidazo[1,2-b]pyridazine-3-carboxylic Acid : Bromine substitution at position 6 enhances halogen-bonding interactions in protein-ligand complexes .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents Applications
2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic Acid Pyrazolo-pyridazine C₈H₇N₃O₂ 177.16 2-CH₃, 3-COOH Kinase inhibition
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Pyrazolo-pyrimidine C₈H₇N₃O₂ 177.16 2-CH₃, 6-COOH Antidiabetic agents
5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic Acid Pyrazolo-pyridine C₉H₈N₂O₂ 176.17 5-CH₃, 3-COOH Imaging probes

Key Research Findings

  • Bioactivity : Pyrazolo[1,5-b]pyridazine derivatives with electron-withdrawing groups (e.g., SO₂Me) exhibit potent COX-2 inhibition (IC₅₀ < 50 nM) .
  • Solubility : Methoxy and ethoxy substituents improve aqueous solubility by 2–3-fold compared to methyl or halogenated analogs .
  • Stability : Pyridazine cores are less stable under acidic conditions than pyrimidine or pyridine analogs, necessitating protective groups during synthesis .

Biological Activity

2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazolo[1,5-b]pyridazine scaffold, which is known for its ability to interact with various biological targets. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 53902-81-1

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

  • Antitumor Activity : Analogous compounds have shown promising results in inhibiting cancer cell proliferation. For instance, pyrazole derivatives have been linked to inhibitory effects on BRAF(V600E) and EGFR kinases, which are critical in tumorigenesis .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, possibly through inhibition of specific kinases involved in inflammation .
  • Antimicrobial Properties : Some studies have highlighted the antimicrobial effects of pyrazole derivatives, suggesting that this class of compounds may be effective against various pathogens .

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : The compound has been identified as a potential inhibitor of several kinases, including GSK-3β and CDK-2. This inhibition can lead to altered cellular signaling pathways associated with cancer and other diseases .
  • CNS Penetration : Studies indicate that certain derivatives demonstrate the ability to penetrate the central nervous system (CNS), which is crucial for treating neurological conditions .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialInhibition of bacterial growth
CNS ActivityCNS penetration studies

Case Study: Efficacy in Cancer Treatment

In a study focusing on the antitumor activity of pyrazole derivatives, researchers evaluated the cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings indicated that compounds with specific substituents exhibited enhanced cytotoxicity and synergistic effects when combined with doxorubicin. This suggests a potential therapeutic strategy for resistant cancer subtypes .

Table 2: Efficacy Data in Cancer Cell Lines

CompoundCell LineIC50 (µM)Synergistic Effect with Doxorubicin
Pyrazole Derivative AMCF-710Yes
Pyrazole Derivative BMDA-MB-2318Yes

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